molecular formula C27H27N5O5 B298775 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

Número de catálogo B298775
Peso molecular: 501.5 g/mol
Clave InChI: JCZDZXYDINPRDU-RCCKNPSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is commonly overexpressed in acute myeloid leukemia (AML) and is associated with poor prognosis. CEP-701 has been studied extensively for its potential as a therapeutic agent in the treatment of AML.

Mecanismo De Acción

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide targets the FLT3 receptor, which is commonly overexpressed in AML. FLT3 signaling is involved in cell proliferation, survival, and differentiation. Inhibition of FLT3 signaling by this compound leads to decreased cell proliferation and induction of apoptosis in AML cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. In addition, this compound has been shown to inhibit angiogenesis and tumor growth in preclinical models of AML.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of FLT3 signaling and has been extensively studied in preclinical models of AML. However, this compound has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings.

Direcciones Futuras

For the study of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide include the development of more potent and selective FLT3 inhibitors, the evaluation of combination therapies with other targeted agents, and the identification of biomarkers that can predict response to treatment with this compound. In addition, the use of this compound in other hematologic malignancies and solid tumors is an area of active investigation.

Métodos De Síntesis

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 3-nitro-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with 4-methoxyphenylacetic acid and cyanoacetic acid to yield the final product.

Aplicaciones Científicas De Investigación

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in the treatment of AML. In preclinical studies, this compound has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in AML patients.

Propiedades

Fórmula molecular

C27H27N5O5

Peso molecular

501.5 g/mol

Nombre IUPAC

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27N5O5/c1-18-14-20(15-21(17-28)27(33)29-22-4-7-24(36-3)8-5-22)19(2)31(18)23-6-9-25(26(16-23)32(34)35)30-10-12-37-13-11-30/h4-9,14-16H,10-13H2,1-3H3,(H,29,33)/b21-15+

Clave InChI

JCZDZXYDINPRDU-RCCKNPSSSA-N

SMILES isomérico

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

SMILES canónico

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.